
(4-Bromobutyl)boronic acid
Descripción general
Descripción
(4-Bromobutyl)boronic acid is an organoboron compound with the molecular formula C4H10BBrO2. It is a boronic acid derivative where a bromobutyl group is attached to the boron atom. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura coupling reactions, due to its ability to form carbon-carbon bonds efficiently.
Mecanismo De Acción
Target of Action
The primary target of (4-Bromobutyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of an organoboron compound, such as this compound, with a halide or pseudohalide using a palladium catalyst .
Mode of Action
The mode of action of this compound involves its interaction with the palladium catalyst in the SM cross-coupling reaction . The reaction begins with the oxidative addition of the palladium catalyst to the electrophilic organic group, forming a new Pd–C bond . This is followed by transmetalation, where the organoboron compound, such as this compound, transfers the organic group from boron to palladium .
Biochemical Pathways
The SM cross-coupling reaction is a key biochemical pathway affected by this compound . This reaction is crucial for the formation of carbon–carbon bonds, which are fundamental to many biological and chemical processes . The downstream effects of this reaction include the synthesis of various organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
It’s known that the compound should be stored in an inert atmosphere at 2-8°c to maintain its stability .
Result of Action
The result of the action of this compound in the SM cross-coupling reaction is the formation of a new carbon–carbon bond . This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants used in the reaction .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(4-Bromobutyl)boronic acid can be synthesized through the reaction of 4-bromo-1-butene with catecholborane. The reaction mixture is stirred under nitrogen and heated to 95°C for 4 hours. The unreacted starting material is then distilled under high vacuum at room temperature .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure high-quality product suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
(4-Bromobutyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between an organoboron compound and an organohalide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Substitution: The bromine atom in the butyl chain can be substituted with other nucleophiles.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or water.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of boronic esters.
Substitution: Formation of substituted butylboronic acids.
Aplicaciones Científicas De Investigación
(4-Bromobutyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Utilized in the synthesis of biologically active molecules and as a building block for drug development.
Medicine: Investigated for its potential in developing boron-containing drugs, particularly in cancer treatment.
Industry: Employed in the production of advanced materials and polymers.
Comparación Con Compuestos Similares
Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
Uniqueness
(4-Bromobutyl)boronic acid is unique due to its bromobutyl group, which provides additional reactivity compared to simpler boronic acids. This allows for more diverse chemical transformations and applications in organic synthesis.
Propiedades
IUPAC Name |
4-bromobutylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10BBrO2/c6-4-2-1-3-5(7)8/h7-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJXKSGBEKVCJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCCBr)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10BBrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20558816 | |
| Record name | (4-Bromobutyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20558816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61632-72-2 | |
| Record name | (4-Bromobutyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20558816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



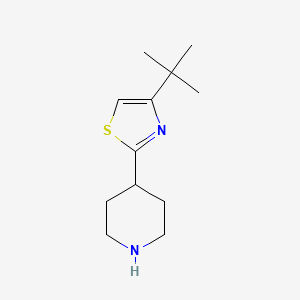
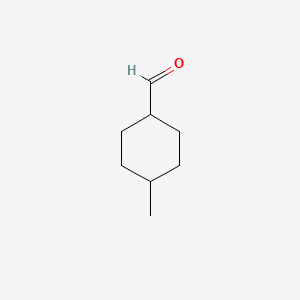
![2-azido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid](/img/structure/B1282936.png)
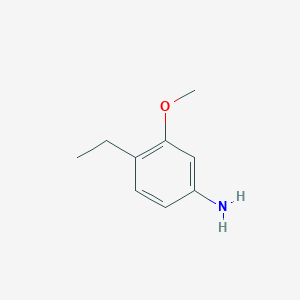



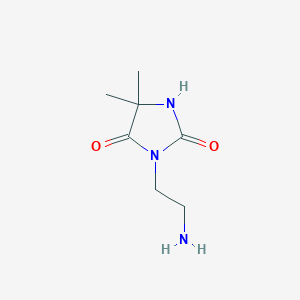

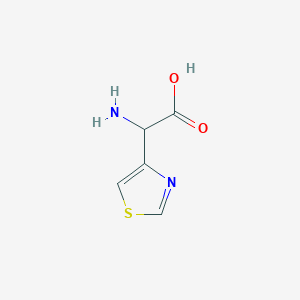
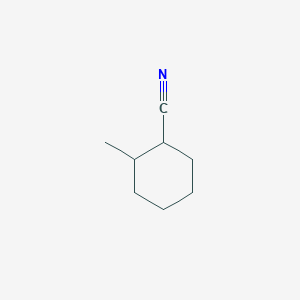
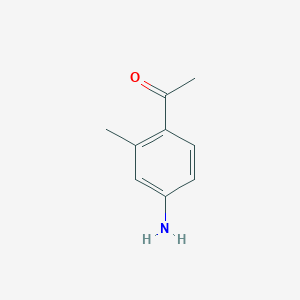
![3-benzoyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1282969.png)
